molecular formula C33H52N7O15PS2 B126554 Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine CAS No. 158999-11-2

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine

Cat. No.: B126554
CAS No.: 158999-11-2
M. Wt: 881.9 g/mol
InChI Key: VKNZVOHPRCPQGO-OOPVGHQCSA-N
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Description

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine is a complex peptide compound with the chemical formula C33H52N7O15PS2 and a molecular weight of 881.91 g/mol This compound is characterized by its unique sequence of amino acids, which includes aspartic acid, tyrosine, phosphomethionine, methionine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of Subsequent Amino Acids: Each subsequent amino acid is added one at a time, with coupling and deprotection steps repeated.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine can undergo various chemical reactions, including:

    Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of biosensors and bioengineering applications.

Mechanism of Action

The mechanism of action of aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine can be compared with other similar peptides, such as:

    Aspartyl-tyrosyl-methionyl-aspartyl-methionyl-lysine: Lacks the phosphomethionine residue, which may affect its biological activity.

    Aspartyl-tyrosyl-phosphomethionyl-aspartyl-lysine: Missing one methionine residue, potentially altering its structural and functional properties.

    Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-arginine: Substitution of lysine with arginine, which can influence its interaction with molecular targets.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52N7O15PS2/c1-57-13-10-21(29(46)38-23(33(50)51)5-3-4-12-34)37-32(49)25(17-27(43)44)40-30(47)22(11-14-58-2)36-31(48)24(39-28(45)20(35)16-26(41)42)15-18-6-8-19(9-7-18)55-56(52,53)54/h6-9,20-25H,3-5,10-17,34-35H2,1-2H3,(H,36,48)(H,37,49)(H,38,46)(H,39,45)(H,40,47)(H,41,42)(H,43,44)(H,50,51)(H2,52,53,54)/t20-,21-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNZVOHPRCPQGO-OOPVGHQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52N7O15PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166549
Record name Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

881.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158999-11-2
Record name Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158999112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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